molecular formula C19H18N4O4 B2938592 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile CAS No. 924072-98-0

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile

Cat. No. B2938592
CAS RN: 924072-98-0
M. Wt: 366.377
InChI Key: DYGFSULILRSVFK-UHFFFAOYSA-N
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Description

This compound, also known as Piribedil, is an antiparkinsonian agent that acts as a dopamine agonist . It also displays α2-adrenergic antagonist properties . It has been shown to counteract age-related memory impairment by improving memory and attention, as well as increasing the velocity of psychomotor reactions and lability of nervous processes .


Synthesis Analysis

The synthesis of this compound involves a solution of 1-(3’:4’-methylenedioxybenzyl)-piperazine in anhydrous xylene, to which anhydrous potassium carbonate and 2-chloropyrimidine are added . The suspension is then heated for 9 hours at boiling point (130°C). After this time, the mixture is cooled and extracted several times with 10% hydrochloric acid .


Molecular Structure Analysis

The molecular formula of this compound is C16H18N4O2 . The InChI code is 1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 298.34 . It has a melting point of 98°C and a boiling point of 439.76°C (rough estimate) . Its density is 1.1183 (rough estimate) and it has a refractive index of 1.6000 (estimate) . It is a solid and its color is white . It is slightly soluble in chloroform, DMSO, and methanol .

Scientific Research Applications

Neuropharmacology

This compound shows promise in the field of neuropharmacology due to its structural similarity to known dopamine agonists . It could potentially be used to study dopamine-related pathways and disorders, such as Parkinson’s disease and other dopaminergic dysfunctions.

Anticancer Research

The benzodioxol group within the compound’s structure suggests it may have applications in anticancer research. Compounds with similar structures have been evaluated for their selectivity and potency against cancer cells, providing a basis for further investigation into this compound’s potential anticancer properties .

Biochemical Studies

In biochemistry, this compound could be utilized to study enzyme inhibition, particularly in the context of bacterial β-glucuronidases. These enzymes play a role in drug metabolism and can impact drug efficacy and toxicity .

Neuroscience

Given its potential activity on dopamine receptors, this compound may be useful in neuroscience research to explore neurodegenerative diseases and cognitive disorders. It could help in understanding the role of neurotransmitters in memory and attention .

Materials Science

While not directly related to materials science, the compound’s properties, such as solubility and stability, could inform the synthesis of new materials, especially those requiring specific molecular interactions .

Analytical Chemistry

The compound’s unique structure could be of interest in the development of analytical methods, serving as a standard or a reagent in chromatography, spectrometry, or other analytical techniques to detect or quantify similar compounds .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P305+P351+P338 .

properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c20-11-15-10-16(23(24)25)2-3-17(15)22-7-5-21(6-8-22)12-14-1-4-18-19(9-14)27-13-26-18/h1-4,9-10H,5-8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGFSULILRSVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=C(C=C(C=C4)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile

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